1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione is a complex heterocyclic compound that features a unique structure composed of fused pyrazine and indazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione typically involves the cascade cyclization of indazole aldehydes with propargylic amines. This method is efficient and can be performed under catalyst- and additive-free conditions, making it environmentally friendly . The reaction conditions are mild, and the methodology features a wide substrate scope and high atom economy .
Industrial Production Methods
The use of catalyst- and additive-free conditions, as well as the high atom economy, make this compound suitable for scalable production .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione involves its interaction with specific molecular targets and pathways. The compound’s antifungal activity, for example, is likely due to its ability to disrupt fungal cell membranes or interfere with essential fungal enzymes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-b]indazoles: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused nitrogen-containing rings and have shown potential as kinase inhibitors.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound has a similar fused ring structure and has been studied for its electronic properties.
Uniqueness
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione is unique due to its specific ring fusion and the presence of both pyrazine and indazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-13-9-5-1-3-7-11(9)17-19(13)16(22)14-10-6-2-4-8-12(10)18-20(14)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQMVNKFGLLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=O)N4C(=C5C=CC=CC5=N4)C(=O)N3N=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.